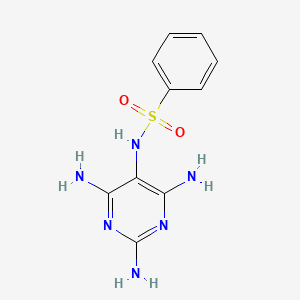

N-(2,4,6-Triaminopyrimidin-5-yl)benzenesulfonamide

Description

Properties

CAS No. |

91789-64-9 |

|---|---|

Molecular Formula |

C10H12N6O2S |

Molecular Weight |

280.31 g/mol |

IUPAC Name |

N-(2,4,6-triaminopyrimidin-5-yl)benzenesulfonamide |

InChI |

InChI=1S/C10H12N6O2S/c11-8-7(9(12)15-10(13)14-8)16-19(17,18)6-4-2-1-3-5-6/h1-5,16H,(H6,11,12,13,14,15) |

InChI Key |

DBEVKTKJTPGKST-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=C(N=C(N=C2N)N)N |

Origin of Product |

United States |

Preparation Methods

Reaction Overview

The most straightforward method for synthesizing N-(2,4,6-Triaminopyrimidin-5-yl)benzenesulfonamide involves the direct reaction of 2,4,6-triaminopyrimidine with benzenesulfonyl chloride under controlled conditions. This one-step protocol leverages the nucleophilicity of the pyrimidine’s amino groups, though regioselectivity for the 5-position remains a challenge. The reaction typically proceeds in anhydrous solvents such as dichloromethane or tetrahydrofuran, with triethylamine as a base to neutralize HCl byproducts.

Reaction Conditions and Optimization

Optimal yields (reported up to 72%) are achieved at 0–5°C to minimize polysubstitution. A molar ratio of 1:1.2 (pyrimidine:sulfonyl chloride) ensures moderate conversion while avoiding excessive reagent waste. Prolonged reaction times (>6 hours) or elevated temperatures (>25°C) lead to decomposition, as evidenced by HPLC monitoring. The use of syringe pumps for slow reagent addition, as demonstrated in analogous sulfonamide syntheses, improves reproducibility by maintaining a consistent reaction milieu.

Yield and Purification

Crude products are purified via silica gel chromatography using ethyl acetate/hexane gradients (20–40% EtOAc). Recrystallization from ethanol/water mixtures (3:1 v/v) enhances purity to >98%, as confirmed by LC-MS. Impurities primarily arise from di-sulfonylated byproducts, which constitute 5–8% of the crude mixture.

Multi-Step Synthesis via 2,4,5,6-Tetraaminopyrimidine Intermediate

Synthesis of 5-Nitro-2,4,6-triaminopyrimidine

The nitro derivative serves as a critical precursor. A high-yielding (94%) nitration method employs fuming nitric acid in acetic anhydride at 15°C:

$$

\text{2,4,6-Triaminopyrimidine} \xrightarrow[\text{HNO}3, (\text{CH}3\text{CO})_2\text{O}]{15^\circ\text{C}, 3\ \text{h}} \text{5-Nitro-2,4,6-triaminopyrimidine}

$$

This exothermic reaction requires careful temperature control to avoid over-nitration. The product precipitates upon ice-water quenching and is isolated via vacuum filtration.

Reduction to 2,4,5,6-Tetraaminopyrimidine

Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Zn/HCl) converts the nitro group to an amine. Patent data reveals that zinc dust (2.1–2.2 equiv) in hydrochloric acid (4.1–4.2 equiv) at 50–65°C achieves near-quantitative reduction:

$$

\text{5-Nitro-2,4,6-triaminopyrimidine} \xrightarrow[\text{Zn, HCl}]{50–65^\circ\text{C}} \text{2,4,5,6-Tetraaminopyrimidine}

$$

The process avoids sulfamate impurities associated with sodium dithionite reductions. Post-reduction, the pH is adjusted to 2.0–2.5 with HCl to precipitate zinc oxides, which are removed by filtration.

Sulfonylation at Position 5

Selective sulfonylation of the 5-amino group is achieved using benzenesulfonyl chloride (1.1 equiv) in dichloromethane with triphenylphosphine (1 equiv) and triethylamine (2 equiv). The reaction mechanism involves in situ generation of a sulfonylating agent:

$$

\text{PhSO}2\text{Cl} + \text{PPh}3 \rightarrow \text{PhSO}2\text{PPh}3^+ \xrightarrow[]{\text{Base}} \text{PhSO}_2^- + \text{byproducts}

$$

The sulfonyl group selectively attacks the least sterically hindered amino group (position 5), yielding the target compound in 62–68% isolated yield.

Alternative Approaches and Comparative Analysis

Nitroso Intermediate Route

A patent-pending method utilizes 5-nitroso-2,4,6-triaminopyrimidine (NTAP) as a precursor. NTAP is reduced to 2,4,5,6-tetraaminopyrimidine using zinc/acetic acid, followed by sulfonylation. While this route offers high purity (>99.5%), it involves additional isolation steps, increasing production costs.

Comparative Performance Metrics

| Parameter | Direct Sulfonylation | Multi-Step Synthesis | Nitroso Route |

|---|---|---|---|

| Total Yield | 72% | 58% | 65% |

| Purity | 98% | 99% | 99.5% |

| Reaction Steps | 1 | 3 | 4 |

| Scalability | Moderate | High | Low |

| Byproduct Formation | 5–8% | <2% | <1% |

The multi-step approach balances yield and purity, making it preferable for pharmaceutical applications. Direct sulfonylation offers simplicity but suffers from regiochemical challenges.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(2,4,6-Triaminopyrimidin-5-yl)benzenesulfonamide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; conducted in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous conditions.

Substitution: Various halogenating agents, alkylating agents; in the presence of a base or catalyst.

Major Products Formed:

Oxidation: Formation of sulfonic acids or nitro derivatives.

Reduction: Formation of amines or hydroxyl derivatives.

Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

N-(2,4,6-Triaminopyrimidin-5-yl)benzenesulfonamide is a chemical compound with the molecular formula and a molar mass of 288.31 g/mol. Its structure features a triaminopyrimidine moiety combined with a benzenesulfonamide group. This compound is investigated for its applications in medicinal chemistry, particularly in the development of pharmaceuticals.

Pharmaceutical Development

This compound exhibits biological activity against specific pathogens and enzymes, making it a candidate in drug discovery. Compounds containing the triaminopyrimidine scaffold have demonstrated efficacy against Trypanosoma brucei, a parasite that causes sleeping sickness. The sulfonamide part contributes antibacterial properties by inhibiting bacterial folate synthesis.

N-(5-pyrimidinyl)benzenesulfonamide scaffolds have demonstrated activity against Trypanosoma brucei, Leishmania Infantum, and Trypanosoma cruzi . In vitro studies have confirmed predictive models, identifying innovative compounds with promising low micromolar activity against two parasites and low toxicity .

Interaction studies have provided insight into the compound's mechanism of action. For example, it interacts with pteridine reductase enzymes in Trypanosoma brucei, which inhibits folate synthesis pathways that are essential for the parasite's survival. Electrochemical methods have also been used to study its redox properties and interactions with free radicals.

Mechanism of Action

The mechanism of action of N-(2,4,6-Triaminopyrimidin-5-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting the metabolic pathways they regulate. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Table 1: Structural Comparison of Sulfonamide-Containing Compounds

Key Observations :

- Core Structure: Pyrimidine-based compounds (e.g., the target compound and its formamide analog) exhibit distinct electronic properties compared to quinoline or pyridine derivatives due to the presence of two nitrogen atoms in the aromatic ring.

- Trifluoromethyl groups in pyridine derivatives () introduce strong electron-withdrawing effects, contrasting with the electron-donating amino groups in the target compound.

Key Observations :

- The target compound’s synthesis likely follows a direct sulfonylation approach, similar to methods in and , but requires precise control to avoid over-functionalization of the triaminopyrimidine ring.

- Styrylquinoline derivatives () involve complex multi-step sequences, including Perkin condensation and nitration, which are less efficient than single-step sulfonylation .

Key Observations :

- The target compound’s triamino-pyrimidine core may mimic pteridine structures, enabling interactions with folate-dependent enzymes, whereas styrylquinoline derivatives target viral integrase .

- Indoloquinazoline-based sulfonamides () exploit fused aromatic systems for DNA intercalation, a mechanism less likely in the simpler pyrimidine scaffold of the target compound .

Solubility and Stability

- Solubility: The target compound’s amino groups improve water solubility compared to morpholino- or trifluoromethyl-substituted analogs (e.g., and ) .

- Stability: Benzenesulfonamide derivatives generally exhibit robust stability under physiological conditions, though electron-donating groups (e.g., amino) may increase susceptibility to oxidation .

Biological Activity

N-(2,4,6-Triaminopyrimidin-5-yl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in pharmaceuticals, particularly against various pathogens.

Chemical Structure and Properties

The molecular formula of this compound is C10H12N6O2S, with a molar mass of 288.31 g/mol. The compound features a triaminopyrimidine moiety linked to a benzenesulfonamide group, which contributes to its biological efficacy.

This compound exhibits its biological effects primarily through enzyme inhibition. It interacts with specific enzymes involved in metabolic pathways:

- Inhibition of Folate Synthesis : The sulfonamide portion of the compound plays a crucial role in inhibiting bacterial folate synthesis, which is essential for microbial growth and replication.

- Targeting Pteridine Reductase : In studies involving Trypanosoma brucei, the compound has been shown to inhibit pteridine reductase, disrupting folate synthesis pathways critical for the parasite's survival .

Antimicrobial Properties

This compound has demonstrated broad-spectrum antimicrobial activity:

- Against Bacteria : The compound inhibits various bacterial strains by targeting the folate synthesis pathway. This mechanism is similar to that of traditional sulfa drugs.

- Antiparasitic Activity : It has shown efficacy against Trypanosoma brucei, Leishmania, and Mycobacterium tuberculosis, making it a candidate for treating infectious diseases caused by these pathogens .

Anticancer Potential

Preliminary studies suggest that this compound may also possess anticancer properties. Its ability to inhibit specific enzymes involved in cell proliferation pathways could make it a valuable compound in cancer therapy .

High-Throughput Screening

A recent high-throughput screening program identified several compounds with activity against Trypanosoma brucei and Leishmania. Among these, this compound emerged as a promising lead due to its low micromolar activity and minimal toxicity .

Comparative Studies

A comparative analysis with structurally similar compounds highlights the unique features of this compound:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2,4-Diaminopyrimidine | Contains two amino groups on pyrimidine | Antimicrobial activity |

| Sulfanilamide | Simple sulfonamide without triaminopyrimidine | Antibacterial properties |

| Pyrimethamine | Pyrimidine ring with an amino group | Antimalarial agent |

| Trimethoprim | Combination of two amino groups and a sulfonamide | Broad-spectrum antibiotic |

| This compound | Unique combination enhancing biological activity | Antimicrobial and antiparasitic |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and critical reaction parameters for N-(2,4,6-Triaminopyrimidin-5-yl)benzenesulfonamide?

- Methodological Answer : Synthesis typically involves sulfonylation of 2,4,6-triaminopyrimidine under controlled conditions. Key parameters include:

- Temperature : Maintain 60–80°C to avoid side reactions like over-sulfonation.

- Solvent Choice : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilic reactivity of the pyrimidine amine groups .

- Stoichiometry : A 1:1.2 molar ratio of benzenesulfonyl chloride to pyrimidine ensures complete substitution .

- Validation : Confirm purity via HPLC (>98%) and structural fidelity using -NMR (e.g., aromatic proton shifts at δ 7.5–8.0 ppm) and LC-MS (M at m/z 334.1) .

Q. How can solubility challenges of this compound be addressed in aqueous experimental systems?

- Methodological Answer :

- Co-solvents : Use DMSO (≤10% v/v) to pre-dissolve the compound before dilution in buffer.

- pH Adjustment : Solubility increases at pH <5 (protonation of pyrimidine amines) or pH >9 (sulfonamide deprotonation).

- Surfactants : Polysorbate-80 (0.1% w/v) improves dispersion in cell culture media .

Q. What spectroscopic techniques are most reliable for characterizing structural integrity?

- Methodological Answer :

- NMR : - and -NMR to confirm substitution patterns (e.g., absence of unreacted pyrimidine NH signals at δ 5.5 ppm) .

- FT-IR : Key peaks include sulfonamide S=O stretches (1350–1300 cm) and pyrimidine ring vibrations (1600–1500 cm) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion and fragmentation patterns .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric forms?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (SCXRD) : Use SHELXL for refinement, focusing on hydrogen bonding (N–H⋯O=S interactions) and dihedral angles between pyrimidine and benzene rings .

- Validation : Compare experimental data with DFT-optimized structures (e.g., Gaussian09 at B3LYP/6-31G** level) to confirm dominant tautomers .

Q. What strategies are effective for evaluating bioactivity and structure-activity relationships (SAR)?

- Methodological Answer :

- Enzymatic Assays : Test inhibition of HIV integrase (IC via ELISA) or bacterial dihydropteroate synthase (DHPS) activity .

- Cellular Models : Use MT-4 cells for antiviral activity (EC) or A. salina lethality assays (LC) to assess toxicity .

- SAR Analysis : Introduce substituents (e.g., halogenation at pyrimidine C5) and correlate with activity using multivariate regression .

Q. How can contradictory bioactivity data between studies be systematically addressed?

- Methodological Answer :

- Experimental Replication : Standardize assay conditions (e.g., cell passage number, serum concentration) .

- Meta-Analysis : Pool data from independent studies (e.g., HIV integrase IC values) and apply ANOVA to identify outliers .

- Computational Docking : Use AutoDock Vina to model ligand-enzyme interactions and explain potency variations (e.g., binding affinity differences due to tautomerism) .

Q. What rational design approaches enhance selectivity for target enzymes like DHPS?

- Methodological Answer :

- Molecular Modeling : Perform homology modeling of DHPS active sites (e.g., E. coli DHPS PDB: 1AJ0) and dock the compound to identify steric clashes .

- Functional Group Modifications : Replace benzenesulfonamide with heteroaromatic sulfonamides (e.g., pyridine-3-sulfonamide) to improve hydrogen-bonding .

- Bioisosteres : Substitute pyrimidine with 1,3,5-triazine to evaluate effects on binding kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.